molecular formula C10H13BrO B2707723 1-Bromo-2-(tert-butoxy)benzene CAS No. 344296-29-3

1-Bromo-2-(tert-butoxy)benzene

Cat. No.: B2707723
CAS No.: 344296-29-3
M. Wt: 229.117
InChI Key: JBSSNSQYEIJWJT-UHFFFAOYSA-N
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Description

1-Bromo-2-(tert-butoxy)benzene is an organic compound with the molecular formula C10H13BrO It features a benzene ring substituted with a bromine atom and a tert-butoxy group

Mechanism of Action

The mechanism of action for the reactions involving 1-Bromo-2-(tert-butoxy)benzene is typically through electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the benzene ring and substituting a hydrogen atom .

Safety and Hazards

1-Bromo-2-(tert-butoxy)benzene is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . It can cause skin and eye irritation, and should be handled with care .

Relevant Papers There are several papers that discuss the properties and reactions of this compound. For instance, a paper titled “Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution” discusses the reactivity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)benzene can be synthesized through the bromination of 2-(tert-butoxy)phenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(tert-butoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Alkenes: Formed through elimination reactions.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSNSQYEIJWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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